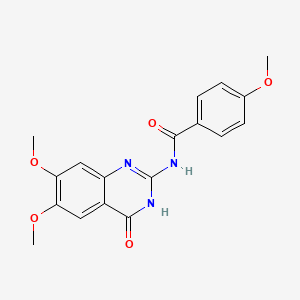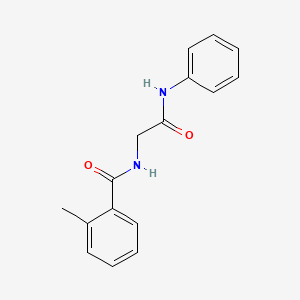![molecular formula C22H27N5 B5965099 N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine, also known as BMS-986205, is a novel small molecule inhibitor that is being studied for its potential use in the treatment of various diseases.
Mécanisme D'action
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway of B cells and other immune cells. By inhibiting the activity of BTK, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine can block the activation of these cells, which could be beneficial in the treatment of autoimmune diseases and inflammatory diseases.
Biochemical and Physiological Effects
In preclinical studies, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has been shown to have a potent inhibitory effect on BTK activity, with an IC50 of less than 1 nM. It has also been shown to be selective for BTK, with no significant activity against other kinases. In animal studies, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine in lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various diseases. However, one limitation is that N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine. One area of interest is its potential use in the treatment of autoimmune diseases and inflammatory diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyrimidine with 2-bromo-1-(benzyl)piperidine to form the intermediate compound 1. This intermediate is then reacted with 2-(2-hydroxyethyl)-1H-pyrrole-1-carbaldehyde to form the key intermediate 2. The final step involves the reduction of intermediate 2 with sodium borohydride to form N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. It has been shown to inhibit the activity of a key enzyme involved in the immune response, which could make it a promising candidate for the treatment of autoimmune diseases and inflammatory diseases.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-25(16-19-8-3-2-4-9-19)20-10-5-14-26(17-20)18-21-11-6-15-27(21)22-23-12-7-13-24-22/h2-4,6-9,11-13,15,20H,5,10,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSOMXVXAPIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC=CN3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclobutyl-5-{1-[3-(2-pyrazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5965023.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)


![1-{[1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5965036.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965055.png)
![N-cyclopropyl-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5965060.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)

![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)